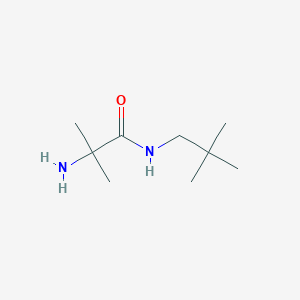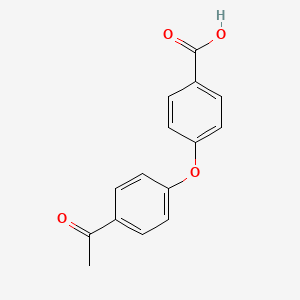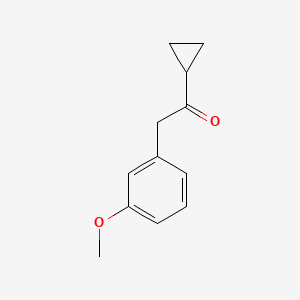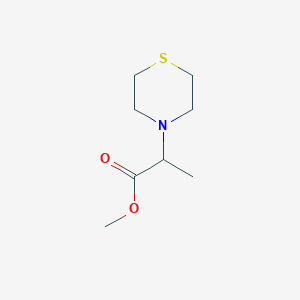
2-amino-N-(2,2-dimethylpropyl)-2-methylpropanamide
Übersicht
Beschreibung
“2-amino-N-(2,2-dimethylpropyl)-2-methylpropanamide” is a chemical compound that contains a total of 34 bonds, including 12 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 tertiary amide (aliphatic), and 1 primary amine (aliphatic) .
Molecular Structure Analysis
The molecule contains a total of 34 bonds, including 12 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 tertiary amide (aliphatic), and 1 primary amine (aliphatic) .Chemical Reactions Analysis
Amines, such as the one present in this compound, react with nitrous acid in a way that provides a useful test for distinguishing primary, secondary, and tertiary amines .Wissenschaftliche Forschungsanwendungen
Anticancer Agent Synthesis
Functionalized amino acid derivatives, including those related to 2-amino-N-(2,2-dimethylpropyl)-2-methylpropanamide, have been synthesized and evaluated for their in vitro cytotoxicity against human cancer cell lines. Certain compounds in this category have shown promising cytotoxicity in ovarian and oral cancers, highlighting their potential as new anticancer agents (Kumar et al., 2009).
Anticonvulsant Activity
Derivatives of 2-amino-N-(2,2-dimethylpropyl)-2-methylpropanamide have been studied for their anticonvulsant activity in several animal models. These compounds have demonstrated effective antagonism of seizures induced by maximal electroshock, suggesting their potential application in developing new treatments for epilepsy (Robertson et al., 1987).
NMDA Receptor Antagonists
The compound has also been involved in the preparation of derivatives that act as NMDA receptor antagonists. These derivatives have shown binding affinity for the receptor in vitro and protected mice from NMDA-induced lethality, indicating their significance as a novel prototype for designing potent NMDA-receptor antagonists (Shuto et al., 1995).
Peptide Synthesis
Research on N-alpha-methylamino acids, which relate to the broader family of compounds including 2-amino-N-(2,2-dimethylpropyl)-2-methylpropanamide, has shown their importance in peptide synthesis. The development of efficient and practical methods for preparing N-alpha-methylamino acids has facilitated the synthesis of N-methyl dipeptides, contributing to the field of therapeutic peptides (Biron & Kessler, 2005).
Eigenschaften
IUPAC Name |
2-amino-N-(2,2-dimethylpropyl)-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-8(2,3)6-11-7(12)9(4,5)10/h6,10H2,1-5H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPWOPQOMACGIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC(=O)C(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(2,2-dimethylpropyl)-2-methylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{3-amino-8-azabicyclo[3.2.1]octan-8-yl}-N,N-dimethylacetamide](/img/structure/B1526444.png)
![N-{[4-(Aminomethyl)phenyl]methyl}acetamide](/img/structure/B1526446.png)
![Ethyl 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate](/img/structure/B1526448.png)






![4-bromo-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole](/img/structure/B1526457.png)

![4-bromo-1-[2-(ethanesulfonyl)ethyl]-1H-pyrazole](/img/structure/B1526460.png)